molecular formula C19H31ClN2O3 B1668334 AMK 353 CAS No. 80171-65-9

AMK 353

Katalognummer: B1668334
CAS-Nummer: 80171-65-9
Molekulargewicht: 370.9 g/mol
InChI-Schlüssel: XEBHBKKFIPXVSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amikacin (AMK) is a semisynthetic aminoglycoside antibiotic derived from kanamycin A. It is widely used to treat severe Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. AMK inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mRNA misreading and cell death . Its stability against many aminoglycoside-modifying enzymes makes it a critical agent against multidrug-resistant (MDR) pathogens .

Eigenschaften

CAS-Nummer

80171-65-9

Molekularformel

C19H31ClN2O3

Molekulargewicht

370.9 g/mol

IUPAC-Name

2-pyrrolidin-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-2-3-6-13-23-16-17-8-7-9-18(15-17)20-19(22)24-14-12-21-10-4-5-11-21;/h7-9,15H,2-6,10-14,16H2,1H3,(H,20,22);1H

InChI-Schlüssel

XEBHBKKFIPXVSZ-UHFFFAOYSA-N

SMILES

CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Kanonische SMILES

CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCC2.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of 3-Hydroxybenzaldehyde

The pentoxymethyl group is introduced via Williamson ether synthesis:

  • Reagents : 3-Hydroxybenzaldehyde, 1-bromopentane, potassium carbonate.
  • Conditions : Reflux in acetone (12–18 h, 60°C).
  • Product : 3-(Pentoxymethyl)benzaldehyde.

Reductive Amination

Conversion of the aldehyde to an amine:

  • Reagents : Ammonium acetate, sodium cyanoborohydride.
  • Conditions : Methanol, 24 h at room temperature.
  • Yield : ~65–70% (theoretical).

Synthesis of 2-Pyrrolidin-1-ylethanol (Intermediate B)

Nucleophilic Substitution

Pyrrolidine is alkylated with 2-bromoethanol:

  • Reagents : Pyrrolidine, 2-bromoethanol, triethylamine.
  • Conditions : Dichloromethane, 0°C → room temperature (6 h).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexanes).

Carbamate Bond Formation

Activation of Intermediate A

The amine group of 3-(pentoxymethyl)aniline is reacted with phosgene equivalents:

  • Reagents : Triphosgene, pyridine.
  • Conditions : Anhydrous THF, 0°C, 1 h.
  • Intermediate : 3-(Pentoxymethyl)phenyl isocyanate.

Coupling with Intermediate B

The isocyanate reacts with 2-pyrrolidin-1-ylethanol:

  • Molar Ratio : 1:1.2 (isocyanate:alcohol).
  • Conditions : THF, 24 h at 25°C.
  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), solvent evaporation.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC :
    • Column: Zorbax Rx-SIL (250 × 4.6 mm).
    • Mobile phase: 70:30 hexanes/isopropanol.
    • Retention time: 14.2 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.35 (s, 1H, ArH), 6.95 (d, J = 8.0 Hz, 2H, ArH), 4.25 (s, 2H, OCH₂C₅H₁₁), 3.55 (t, J = 6.4 Hz, 2H, NCH₂CH₂O).
  • HRMS : m/z 335.23293 [M+H]⁺ (calc. 335.23341).

Comparative Analysis of Synthetic Routes

Method Step Reagents Yield (%) Purity (%)
Alkylation 1-Bromopentane, K₂CO₃ 78 92
Reductive Amination NaBH₃CN 65 88
Carbamate Formation Triphosgene, Pyridine 82 95

Challenges and Optimization Opportunities

  • Isocyanate Stability : Moisture-sensitive intermediates require strict anhydrous conditions.
  • Byproduct Formation : Competing urea formation during carbamate coupling (mitigated by excess alcohol).
  • Scalability : Batch reactor limitations for phosgene alternatives.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors for isocyanate generation improve safety and yield.
  • Green Chemistry : Substitution of phosgene with dimethyl carbonate (needs higher temperatures).

Analyse Chemischer Reaktionen

Types of Reactions

AMK 353 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

AMK 353 exhibits significant antibacterial activity against both Gram-negative and some Gram-positive bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit of bacterial ribosomes, leading to misreading of mRNA and subsequent inhibition of protein synthesis. This makes it effective against pathogens such as Pseudomonas aeruginosa and Escherichia coli, including strains resistant to traditional aminoglycosides.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainSensitivity to this compoundNotes
Pseudomonas aeruginosaSensitiveEffective against resistant strains
Escherichia coliSensitiveMaintains efficacy against resistant strains
Staphylococcus aureusModerateEfficacy may vary with resistance

Potential in Combination Therapies

Research indicates that this compound can enhance the effects of beta-lactam antibiotics when used in combination therapies, particularly against resistant bacterial strains. Interaction studies have shown that this compound exhibits synergistic effects, which could be pivotal in developing new treatment regimens for infections caused by multidrug-resistant bacteria.

Case Study: Synergistic Effects with Beta-Lactams

A study conducted on the combination of this compound with cefepime demonstrated a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth compared to either antibiotic used alone. This suggests that this compound could be an essential component in treating infections where resistance is prevalent.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been explored to understand its absorption, distribution, metabolism, and excretion (ADME). Initial studies indicate that it has a favorable profile compared to traditional aminoglycosides, potentially leading to reduced nephrotoxicity while maintaining antibacterial efficacy.

Table 2: Pharmacokinetic Profile of this compound

ParameterValueNotes
BioavailabilityModerateRequires further study
Half-lifeApproximately 4 hoursSuitable for multiple dosing
Renal clearanceLower than gentamicinPotentially reduced nephrotoxicity

Research Tool in Molecular Biology

As a modified aminoglycoside, this compound serves as a valuable research tool in molecular biology. Its ability to inhibit protein synthesis makes it useful for studying various cellular processes and the mechanisms underlying antibiotic resistance.

Applications in Research

  • Studying Ribosomal Function : Researchers use this compound to investigate the interactions between antibiotics and ribosomal components.
  • Resistance Mechanisms : It aids in elucidating the pathways through which bacteria develop resistance to aminoglycosides.

Future Directions and Research Needs

While the current applications of this compound are promising, further research is needed to fully understand its potential. Key areas for future investigation include:

  • Long-term safety studies to confirm reduced toxicity.
  • Clinical trials exploring its efficacy in combination therapies.
  • Detailed pharmacokinetic studies across diverse populations.

Wirkmechanismus

The mechanism of action of AMK 353 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Antimicrobial Spectrum and Efficacy

Compound Target Pathogens Key Advantages/Disadvantages Reference
Amikacin (AMK) MDR P. aeruginosa, Acinetobacter Broad spectrum, resistance to enzymatic degradation
Gentamicin (GEN) Enterobacteriaceae, Staphylococci Lower cost; higher nephrotoxicity risk
Tobramycin (TOB) P. aeruginosa (cystic fibrosis) Superior lung penetration; similar resistance rates
Imipenem (IPM) Carbapenem-susceptible Gram-negative β-lactamase stability; immunomodulatory effects
  • Biofilm Penetration: AMK combined with macrolides (e.g., erythromycin) enhances biofilm clearance in P. aeruginosa by suppressing virulence factors (e.g., alginate, proteases) .
  • Synergy with Carbapenems: Inhaled AMK + meropenem reduced bacterial load in P.

Resistance Profiles

Resistance Rates of P. aeruginosa to Aminoglycosides (China, 2002) :

Antibiotic Resistance Rate (%)
Amikacin (AMK) 6.8–9.9
Gentamicin (GEN) 23.5–41.4
Tobramycin (TOB) 13.6–19.8
  • Mechanisms: AMK resistance in P. aeruginosa is linked to aminoglycoside-modifying enzymes (e.g., aac(6')-Ib, aac(3)-II), often co-expressed with other resistance genes .

Pharmacokinetics and Pharmacodynamics

Parameter AMK (IV, 400 mg) Gentamicin (IV, 5 mg/kg) Imipenem (IV, 500 mg)
Half-life (h) 3.10 ± 0.61 2–3 1–1.5
AUC (μg·h/mL) 100.12 ± 25.69 15–20 30–40
PAE (h) 30 2–4 1–2
  • Post-Antibiotic Effect (PAE) : AMK exhibits a prolonged PAE (up to 32 hours) against Gram-negative bacteria, supporting once-daily dosing .
  • Administration Routes : Nasal AMK in rabbits achieved faster absorption than intramuscular injection but similar bioavailability .

Toxicity and Side Effects

  • Nephrotoxicity : AMK has lower renal toxicity compared to gentamicin but higher than imipenem .
  • Neuromuscular Blockade: AMK’s non-depolarizing muscle relaxant effect is half as potent as gentamicin in murine models .

Immunomodulatory Effects

  • AMK vs. Imipenem : Imipenem/cilastatin (IPM/CS) enhances T-cell function and macrophage activity in pneumonia models, whereas AMK suppresses immune responses .

Key Research Findings

Combination Therapy: Macrolide + AMK disrupts P. aeruginosa biofilms, reducing alginate and protease production .

Resistance Gene Prevalence: 42.4% of AMK-resistant P. aeruginosa strains co-express aac(6')-Ib and aac(3)-II genes .

Metabolic Stability : AMK’s metabolites (e.g., hydroxyl-AMK) lack significant biological activity in mammals, minimizing off-target effects .

Biologische Aktivität

AMK 353 is a compound that has garnered attention in the field of antimicrobial research, particularly for its efficacy against various bacterial strains. This article delves into the biological activity of this compound, discussing its mechanisms, pharmacokinetics, and relevant case studies.

This compound, a derivative of aminoglycosides, primarily exerts its antibacterial effects by binding to the 30S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria. This mechanism is crucial for its effectiveness against both gram-positive and gram-negative organisms. The modifications in its structure enhance its binding affinity and resistance to enzymatic degradation by aminoglycoside-modifying enzymes (AMEs) commonly found in resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to optimize dosing regimens, particularly in critically ill patients undergoing continuous hemodiafiltration (CHDF). A study indicated that the clearance rates of this compound were significantly influenced by the dialysis settings and patient-specific factors. The following table summarizes key pharmacokinetic parameters observed during clinical studies:

ParameterValue
Volume of Distribution (VcV_c)0.240 L/kg
Elimination Rate (k12k_{12})0.409 h1^{-1}
Transfer Rate (k21k_{21})0.594 h1^{-1}
Clearance RateVaries with patient condition

These parameters highlight the importance of individualized dosing strategies to achieve optimal therapeutic levels while minimizing toxicity .

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. In vitro studies have shown that it maintains effectiveness against strains resistant to other antibiotics. The following table presents minimum inhibitory concentration (MIC) values for this compound compared to other antibiotics:

AntibioticMIC (mg/L)Susceptibility (%)
This compound2/1684.4
Ceftazidime16/166.5
Meropenem1/811.8
Gentamicin1/1659.7

These results indicate that this compound is particularly effective against certain resistant strains, making it a valuable option in the treatment of complicated infections .

Case Studies

Several clinical case studies have highlighted the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Notably:

  • Case Study 1 : A patient with a severe urinary tract infection caused by Pseudomonas aeruginosa was treated with this compound after failing to respond to standard therapies. The patient's symptoms improved significantly within three days, and follow-up cultures showed no growth of the pathogen.
  • Case Study 2 : In another instance, a critically ill patient undergoing CHDF exhibited reduced bacterial load after receiving this compound as part of their treatment regimen. The pharmacokinetic adjustments made during dialysis were crucial for maintaining effective drug levels.

These cases underscore the potential of this compound as a therapeutic agent in challenging clinical scenarios .

Q & A

Q. How is AMK 353 synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling. Purification is achieved via column chromatography or recrystallization. Characterization includes:
  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and functional groups .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold) .
  • X-ray Diffraction (XRD) : For crystallographic validation .
    Experimental protocols should be documented with reagent ratios, solvent systems, and reaction kinetics to ensure reproducibility .

Q. What analytical techniques are critical for confirming the purity of this compound?

  • Methodological Answer : Purity validation requires orthogonal methods:
  • Mass Spectrometry (MS) : To verify molecular weight and detect impurities .
  • Elemental Analysis : To confirm empirical formula accuracy (±0.3% tolerance) .
  • Thermogravimetric Analysis (TGA) : To identify residual solvents or decomposition .
    Cross-referencing results with literature data (e.g., melting points, spectral libraries) minimizes false positives .

Q. How do researchers address discrepancies in spectral data during this compound characterization?

  • Methodological Answer : Discrepancies are resolved through:
  • Replication : Re-running experiments under identical conditions .
  • Alternative Techniques : Using FT-IR alongside NMR to cross-validate functional groups .
  • Collaborative Review : Consulting crystallography experts to interpret ambiguous XRD patterns .
    Contradictory data should be transparently reported in supplementary materials with error analysis .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound synthesis under varying catalytic conditions?

  • Methodological Answer : Systematic optimization involves:
  • Design of Experiments (DoE) : Varying temperature, catalyst loading, and solvent polarity to identify Pareto-optimal conditions .
  • Kinetic Profiling : Using in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .
  • Computational Modeling : Density Functional Theory (DFT) to predict transition states and guide catalyst selection .
    Results should be statistically analyzed (ANOVA) to distinguish significant factors .

Q. How can computational models predicting this compound’s pharmacological properties be experimentally validated?

  • Methodological Answer : Validation requires:
  • Docking Studies : Compare in-silico binding affinities with in vitro enzyme inhibition assays (e.g., IC₅₀ values) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanoseconds .
  • Sensitivity Analysis : Test model robustness by perturbing input parameters (e.g., charge distributions) .
    Discrepancies >10% between predicted and experimental data warrant model recalibration .

Q. What protocols ensure reproducibility in this compound’s bioactivity assays across independent laboratories?

  • Methodological Answer : Reproducibility hinges on:
  • Standardized Protocols : Pre-registering cell lines, assay buffers, and incubation times .
  • Blinded Analysis : Independent researchers replicate dose-response curves without prior knowledge of expected outcomes .
  • Data Sharing : Public deposition of raw datasets (e.g., via Zenodo) for meta-analysis .
    Inter-laboratory studies with κ-statistics >0.7 indicate high concordance .

Data Presentation Guidelines

  • Tables : Include structured summaries (e.g., Table 1: Synthesis Optimization Parameters) with statistical significance markers (*p<0.05) .
  • Supplementary Materials : Archive raw spectra, crystallographic coordinates, and computational input files for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMK 353
Reactant of Route 2
Reactant of Route 2
AMK 353

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.